4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-29-19-9-7-17(8-10-19)26-11-13-27(14-12-26)21-20-15-25-28(22(20)24-16-23-21)18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLVNFCJGWPOHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Nucleophilic Substitution on a Preformed Pyrazolopyrimidine Core
A widely adopted strategy involves functionalizing a preconstructed pyrazolopyrimidine scaffold. Key steps include:
Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
The precursor is prepared via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamidine acetate under reflux in acetic acid. Alternatively, chlorination of the corresponding hydroxyl or mercapto derivatives using phosphorus oxychloride (POCl₃) yields the 4-chloro intermediate.Piperazine Substitution
The 4-chloro group undergoes nucleophilic aromatic substitution with 1-(4-methoxyphenyl)piperazine. This reaction is typically conducted in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) at 80–100°C for 12–24 hours, using potassium carbonate (K₂CO₃) as a base. Microwave irradiation (100–150 W, 120°C, 30 min) enhances reaction efficiency, achieving yields of 68–75%.
Reaction Scheme
$$
\text{4-Chloro-1-phenylpyrazolo[3,4-d]pyrimidine} + \text{1-(4-Methoxyphenyl)piperazine} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 100°C}} \text{Target Compound}
$$
Route 2: Sequential Ring Construction
An alternative approach builds the pyrazolopyrimidine ring system stepwise:
Formation of the Pyrazole Ring
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is synthesized via condensation of phenylhydrazine with ethyl cyanoacetate, followed by nitration and reduction.Pyrimidine Ring Cyclization
Reacting the pyrazole derivative with triethyl orthoformate in acetic acid generates the pyrazolo[3,4-d]pyrimidine core. Subsequent chlorination with POCl₃ introduces the 4-chloro substituent.Piperazine Coupling
Identical to Route 1, the chlorinated intermediate reacts with 1-(4-methoxyphenyl)piperazine under basic conditions.
Advantages : This route allows modular modification of both the pyrazole and pyrimidine rings, facilitating analog synthesis.
Optimization Strategies
Solvent and Base Selection
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from 24 hours to 30 minutes, enhancing yield (75% vs. 62% conventional heating). This method is particularly effective for electron-deficient aryl chlorides.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).
Applications and Derivatives
The compound’s piperazinyl and pyrazolopyrimidine motifs are associated with kinase inhibition and anticancer activity. Derivatives with modified piperazine substituents (e.g., 4-ethylpiperazine) show enhanced solubility and target affinity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by the addition of the desired nucleophile.
Major Products
Oxidation: 4-(4-hydroxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Reduction: 4-(4-aminophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H21N5O2
- Molecular Weight : 351.402 g/mol
- CAS Number : 74853-07-9
- Melting Point : 270-277ºC (dec.)
- Density : 1.3±0.1 g/cm³
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-inflammatory properties. A study demonstrated that certain compounds from this class could effectively inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, compounds synthesized using the pyrazolo[3,4-d]pyrimidine scaffold showed lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac® .
Anticancer Potential
The anticancer activity of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been evaluated against several cancer cell lines. In vitro studies revealed that this compound exhibits significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various bacterial strains. The structural features of these compounds allow them to interact with microbial targets effectively, making them candidates for further development as antimicrobial agents .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives:
- Synthesis and Characterization : A study reported the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and their pharmacological evaluation as anti-inflammatory agents . The acute toxicity was assessed through LD50 determination, indicating lower toxicity profiles compared to existing drugs.
- Mechanistic Insights : Research has also focused on understanding the mechanisms by which these compounds exert their effects. For instance, some studies indicated that pyrazolo[3,4-d]pyrimidines might act as xanthine oxidase inhibitors, similar to allopurinol .
Mechanism of Action
The mechanism of action of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
The piperazine moiety is a critical pharmacophore. Modifications here influence target selectivity and physicochemical properties:
Key Observations :
- Epimidin introduces an oxo-ethyl group, enhancing anticonvulsant activity .
- DTriP-22 ’s bromophenyl and thienyl groups confer antiviral activity by blocking nucleotide access in viral polymerases .
- Halogenated substituents (e.g., 3,4-dichlorobenzyl in ) may improve lipophilicity and binding affinity.
Modifications on the Acetamide Side Chain
Acetamide derivatives exhibit varied pharmacological profiles based on substituents:
Key Observations :
- XIIa (phenyl substituent) shows a high yield (70%) and distinct NH proton resonance at δ 9.83 .
- XIId ’s 4-methoxyphenyl group improves yield (75%) compared to other analogs .
- Heterocyclic substituents (e.g., thiadiazole in XVI) may enhance metabolic stability .
Hybrid Pyrazolo-Pyrimidine Derivatives
Integration with other heterocycles diversifies biological activity:
Key Observations :
- Thieno-pyrimidine hybrids achieve high yields (82%) via Vilsmeier–Haack reactions .
- Triazolo-pyrimidines exhibit structural isomerization, impacting conformational stability .
Melting Points and Solubility
Key Observations :
- Epimidin and DTriP-22 highlight the scaffold’s adaptability to diverse targets .
Biological Activity
4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its complex structure and potential pharmacological properties. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been extensively studied for their biological activities, including antitumor, anti-inflammatory, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 378.45 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a methoxyphenyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various neurotransmitter receptors and enzymes. It may function as an agonist or antagonist at these sites, influencing signaling pathways critical for cellular function. The exact mechanism is still under investigation, but preliminary studies suggest modulation of pathways related to central nervous system disorders.
Biological Activities
Research indicates that 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine exhibits several promising biological activities:
Antitumor Activity :
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth. For instance, compounds within this class have demonstrated inhibitory effects on BRAF(V600E) and EGFR pathways, which are pivotal in many cancers .
Neuropharmacological Effects :
The compound's structural similarity to known antipsychotic agents suggests potential efficacy in treating psychiatric disorders. Its interaction with serotonin and dopamine receptors may contribute to anxiolytic and antidepressant effects .
Anti-inflammatory Properties :
Research has highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidines. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(4-(4-bromophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Bromine instead of Methoxy | Antitumor activity similar to methoxy derivative |
| 4-(4-(4-chlorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Chlorine instead of Methoxy | Potential neuropharmacological effects |
The presence of the methoxy group in the target compound enhances its lipophilicity and can affect its pharmacokinetic properties compared to halogen-substituted analogs.
Case Studies
Several case studies have documented the effectiveness of pyrazolo[3,4-d]pyrimidines in clinical settings:
- Breast Cancer Treatment : A study evaluated the cytotoxicity of various pyrazole derivatives against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with doxorubicin, enhancing therapeutic outcomes .
- Neurotransmitter Modulation : In animal models, compounds similar to 4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine showed significant reductions in anxiety-like behaviors when administered prior to stress-inducing stimuli .
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reactants | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Core formation | 1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | Acetonitrile | – | 70–80 |
| Piperazine coupling | 1-(4-methoxyphenyl)piperazine | DCM | Triethylamine | 65–75 |
Basic: How can NMR and mass spectrometry resolve structural ambiguities in this compound?
Methodology:
- 1H NMR :
- The methoxyphenyl group shows a singlet at δ 3.75–3.80 ppm (OCH₃) and aromatic protons as doublets in δ 6.85–7.40 ppm .
- Piperazine protons appear as broad singlets (δ 2.50–3.20 ppm) due to restricted rotation .
- 13C NMR : The pyrimidine C4 carbon resonates at δ 155–160 ppm, confirming successful substitution .
- HRMS : Molecular ion peaks at m/z 456.2021 (calculated for C₂₄H₂₅N₇O) validate the molecular formula .
Advanced: How to address contradictory biological activity data across in vitro assays?
Analysis Framework:
- Assay conditions : Verify differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affecting IC₅₀ values .
- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Target selectivity : Perform kinase profiling to identify off-target effects (e.g., PDE5 inhibition vs. JAK2 modulation) .
- Metabolic stability : Compare half-life in liver microsomes (e.g., human vs. rodent) to explain discrepancies in in vivo efficacy .
Q. Table 2: Example of Contradictory IC₅₀ Data
| Study | Target | IC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|
| A | PDE5 | 12 ± 2 | HEK293 | |
| B | PDE5 | 45 ± 8 | HeLa |
Advanced: What computational strategies predict binding modes with PDE isoforms?
Methodology:
- Docking : Use AutoDock Vina with PDE5 (PDB: 2H44) and PDE4 (PDB: 1F0J) crystal structures. Key interactions include:
- Hydrogen bonding between the pyrimidine N1 and Gln817 (PDE5) .
- π-π stacking of the methoxyphenyl group with Phe820 .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the ligand-receptor complex .
- MM-PBSA : Calculate binding free energy (ΔG) to rank affinity across isoforms .
Basic: How to design SAR studies for piperazine substituents?
Methodology:
- Variations : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring .
- Bulky substituents (e.g., cyclohexyl) on the piperazine nitrogen .
- Assays : Test against PDE5/PDE4 and measure logP for correlation between hydrophobicity and activity .
- Key Findings :
- 4-Methoxy enhances solubility but reduces PDE5 affinity by 3-fold vs. 4-Cl .
- N-Methylation of piperazine improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours) .
Advanced: What in silico tools optimize pharmacokinetic properties?
Methodology:
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to:
- Estimate logP (target ≤3.5 for oral bioavailability) .
- Predict CYP3A4/2D6 inhibition risk .
- PAMPA : Simulate blood-brain barrier penetration; this compound has low permeability (Pe < 1 × 10⁻⁶ cm/s) .
- hERG liability : Patch-clamp assays or QSAR models (e.g., Schrödinger’s Prime) to avoid cardiotoxicity .
Basic: What are reliable methods for stability testing under physiological conditions?
Protocol:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
- Light sensitivity : Expose to UV (254 nm) for 48 hours; >90% recovery indicates photostability .
- Thermal stability : Store at 40°C/75% RH for 4 weeks; <5% degradation confirms shelf-life .
Advanced: How to resolve conflicting cytotoxicity data in cancer vs. normal cell lines?
Strategy:
- Dose optimization : Use MTT assays with 10-dose curves (0.1–100 µM) to identify selective toxicity windows .
- Mechanistic studies :
- Flow cytometry for apoptosis (Annexin V/PI staining) .
- ROS detection via DCFH-DA in HUVEC vs. MCF-7 cells .
- Off-target profiling : Check kinase panels (e.g., Eurofins) to rule out non-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
